Cas no 2228169-28-4 (4-(3-bromoprop-1-en-2-yl)-2-methylquinoline)

4-(3-bromoprop-1-en-2-yl)-2-methylquinoline structure
2228169-28-4 structure
商品名:4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
CAS番号:2228169-28-4
MF:C13H12BrN
メガワット:262.145082473755
CID:5868124
PubChem ID:165792356

4-(3-bromoprop-1-en-2-yl)-2-methylquinoline 化学的及び物理的性質

名前と識別子

    • 4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
    • EN300-1927651
    • 2228169-28-4
    • インチ: 1S/C13H12BrN/c1-9(8-14)12-7-10(2)15-13-6-4-3-5-11(12)13/h3-7H,1,8H2,2H3
    • InChIKey: XUOBXGJQMQNHMY-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1C=C(C)N=C2C=CC=CC=12

計算された属性

  • せいみつぶんしりょう: 261.01531g/mol
  • どういたいしつりょう: 261.01531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 12.9Ų

4-(3-bromoprop-1-en-2-yl)-2-methylquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1927651-0.25g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
0.25g
$1156.0 2023-09-17
Enamine
EN300-1927651-0.5g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
0.5g
$1207.0 2023-09-17
Enamine
EN300-1927651-1g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
1g
$1256.0 2023-09-17
Enamine
EN300-1927651-2.5g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
2.5g
$2464.0 2023-09-17
Enamine
EN300-1927651-5.0g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
5g
$3645.0 2023-05-31
Enamine
EN300-1927651-0.05g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
0.05g
$1056.0 2023-09-17
Enamine
EN300-1927651-1.0g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
1g
$1256.0 2023-05-31
Enamine
EN300-1927651-10g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
10g
$5405.0 2023-09-17
Enamine
EN300-1927651-10.0g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
10g
$5405.0 2023-05-31
Enamine
EN300-1927651-0.1g
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
2228169-28-4
0.1g
$1106.0 2023-09-17

4-(3-bromoprop-1-en-2-yl)-2-methylquinoline 関連文献

4-(3-bromoprop-1-en-2-yl)-2-methylquinolineに関する追加情報

Introduction to 4-(3-bromoprop-1-en-2-yl)-2-methylquinoline (CAS No: 2228169-28-4)

4-(3-bromoprop-1-en-2-yl)-2-methylquinoline, identified by the Chemical Abstracts Service Number (CAS No) 2228169-28-4, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aromatic molecule, featuring a quinoline backbone modified with a brominated propenyl group and a methyl substituent, has garnered attention due to its versatile structural framework and potential biological activities. The presence of both electrophilic and nucleophilic sites in its structure makes it a valuable scaffold for further derivatization and exploration in medicinal chemistry.

The quinoline core is a well-documented pharmacophore in drug discovery, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of a 3-bromoprop-1-en-2-yl side chain at the 4-position of the quinoline ring introduces additional reactivity, enabling various functionalization strategies. This modification enhances the molecule's ability to interact with biological targets, making it an attractive candidate for developing novel therapeutic agents.

In recent years, there has been a surge in research focusing on quinoline derivatives as potential candidates for treating complex diseases. The structural motif of 4-(3-bromoprop-1-en-2-yl)-2-methylquinoline aligns with the growing interest in molecules that can modulate key biological pathways. For instance, studies have shown that quinoline derivatives can inhibit enzymes involved in cancer progression and viral replication. The bromine atom in the 3-bromoprop-1-en-2-yl group serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures.

One of the most compelling aspects of this compound is its potential to serve as a precursor for drug candidates targeting neurological disorders. Quinoline-based molecules have been investigated for their ability to cross the blood-brain barrier, a critical requirement for effective central nervous system (CNS) therapies. The methyl group at the 2-position of the quinoline ring may influence the compound's lipophilicity and solubility, factors that are crucial for pharmacokinetic profiles. Preliminary computational studies suggest that this compound may exhibit favorable properties for CNS penetration, making it a promising lead for further investigation.

Moreover, the 3-bromoprop-1-en-2-yl moiety opens up possibilities for exploring its role in modulating signaling pathways associated with inflammation and immunity. Quinoline derivatives have shown promise in treating autoimmune diseases by interacting with immune receptors and modulating cytokine production. The bromine substituent allows for further functionalization via transition metal-catalyzed reactions, enabling the synthesis of analogs with tailored biological activities. Such modifications are essential for optimizing potency, selectivity, and pharmacokinetic properties.

The synthesis of 4-(3-bromoprop-1-en-2-yl)-2-methylquinoline involves multi-step organic transformations that highlight its synthetic utility. The preparation typically begins with the bromination of propene followed by condensation with an appropriate quinoline derivative. Advances in synthetic methodologies have enabled more efficient and scalable routes to this compound, reducing reaction times and improving yields. These improvements are crucial for facilitating preclinical studies and eventual clinical development.

Recent publications have highlighted the biological activity of related quinoline derivatives, providing insights into the potential of 4-(3-bromoprop-1-en-2-yl)-2-methylquinoline. For example, researchers have demonstrated that certain quinoline-based compounds can inhibit kinases involved in tumor growth. The structural features of this compound suggest that it may share similar mechanisms of action but could exhibit distinct selectivity profiles due to differences in substitution patterns. Such findings underscore the importance of structural optimization in drug discovery.

In conclusion, 4-(3-bromoprop-1-en-2-yl)-2-methylquinoline (CAS No: 2228169-28-4) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features, including the quinoline core and the 3-bromoprop-1-en-2-yl side chain, make it an attractive candidate for further exploration in medicinal chemistry. Ongoing research aims to elucidate its biological activities and optimize its pharmacological properties through rational drug design approaches. As our understanding of disease mechanisms evolves, compounds like this will play a crucial role in addressing unmet medical needs.

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